1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyethyl group, a tetrahydropyran ring, and a piperidine moiety, all linked through a urea functional group. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to introduce the phenoxyethyl group.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often starting from amines and aldehydes or ketones.
Coupling of Intermediates: The phenoxyethyl and piperidine intermediates are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyethyl and piperidine sites.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and piperidine moieties may facilitate binding to these targets, while the urea group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydropyran ring, which may affect its reactivity and biological activity.
1-(2-Phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethyl)urea: Has an ethyl group instead of a methyl group, which can influence its chemical properties.
Uniqueness: 1-(2-Phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the tetrahydropyran and piperidine rings, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural elements is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(21-10-15-26-19-4-2-1-3-5-19)22-16-17-6-11-23(12-7-17)18-8-13-25-14-9-18/h1-5,17-18H,6-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUYMGJFFPOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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